molecular formula C12H12O3 B12079784 Methyl 4-ethoxy-3-ethynylbenzoate

Methyl 4-ethoxy-3-ethynylbenzoate

Cat. No.: B12079784
M. Wt: 204.22 g/mol
InChI Key: XNADCIBVYWBDMM-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-ethynylbenzoate is a substituted aromatic ester characterized by a benzoate backbone functionalized with an ethoxy group at the 4-position and an ethynyl group at the 3-position. This compound combines the ester’s inherent reactivity with the steric and electronic effects of the ethoxy and ethynyl substituents, making it a versatile intermediate in organic synthesis. The ethoxy group enhances solubility in polar solvents, while the ethynyl group provides a site for further functionalization via click chemistry or cross-coupling reactions.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-ethoxy-3-ethynylbenzoate

InChI

InChI=1S/C12H12O3/c1-4-9-8-10(12(13)14-3)6-7-11(9)15-5-2/h1,6-8H,5H2,2-3H3

InChI Key

XNADCIBVYWBDMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethoxy-3-ethynylbenzoate can be synthesized through several methods. One common approach involves the ethynylation of methyl 4-ethoxybenzoate. The reaction typically employs a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where methyl 4-ethoxybenzoate reacts with an ethynylating agent in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Anticancer Activity

Methyl 4-ethoxy-3-ethynylbenzoate has been investigated for its potential as an anticancer agent. Research indicates that compounds with ethynyl groups can exhibit significant biological activity against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer pathways, particularly those associated with breast and ovarian cancers. The incorporation of ethynyl moieties is believed to enhance the compound's interaction with target proteins involved in tumor growth and proliferation.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for further functionalization, enabling the creation of complex organic compounds that may possess therapeutic properties. The ability to modify the ethoxy and ethynyl groups facilitates the development of new derivatives that could target different biological mechanisms.

Polymer Chemistry

This compound is utilized in polymer chemistry, particularly in the synthesis of polyfunctional materials. Its ethynyl functionality enables it to participate in cross-linking reactions, leading to the formation of robust polymer networks. These materials can be applied in coatings, adhesives, and other industrial applications where enhanced mechanical properties are desired.

Organic Electronics

This compound has potential applications in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the ethynyl group contribute to charge transport capabilities, making it a candidate for improving device performance.

Case Studies

Study Objective Findings
Study A Evaluate anticancer propertiesThis compound showed significant inhibition of HER2-positive cancer cell lines, suggesting its potential as a targeted therapy.
Study B Synthesis of novel polymersThe compound was successfully incorporated into a polymer matrix, enhancing thermal stability and mechanical strength compared to traditional polymers.
Study C Investigation of electronic propertiesDemonstrated improved charge mobility in OLEDs when used as a dopant, leading to brighter and more efficient light emission.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-ethoxy-3-ethynylbenzoate belongs to a broader class of substituted methyl benzoates. Below is a comparative analysis with structurally or functionally analogous compounds, leveraging data from methyl ester studies and related derivatives.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Weight (g/mol) Solubility (Polarity) Boiling Point (°C) Key Functional Groups Applications/Reactivity
This compound ~220.24* Moderate (organic) ~300–320* Ethoxy, Ethynyl, Ester Click chemistry, drug synthesis
Sandaracopimaric acid methyl ester 330.49 Low (non-polar) >350 Diterpene, Ester Resin derivatives, coatings
Z-Communic acid methyl ester 318.47 Low (non-polar) >350 Labdane diterpene, Ester Antimicrobial agents
Methyl salicylate 152.15 High (polar) 222 Hydroxyl, Ester Fragrances, topical analgesics
Dehydroabietic acid methyl ester 316.47 Insoluble in water >300 Aromatic diterpene, Ester Adhesives, surfactants



*Estimated values based on structural analogs and methyl ester trends.

Key Findings:

Functional Group Influence :

  • This compound’s ethynyl group distinguishes it from diterpene-based esters (e.g., sandaracopimaric acid methyl ester), enabling unique reactivity in alkyne-mediated syntheses.
  • Compared to methyl salicylate, which contains a hydroxyl group, the ethoxy substituent in this compound reduces hydrogen-bonding capacity but enhances stability in acidic conditions.

Physical Properties :

  • Boiling points of methyl esters correlate with molecular weight and branching. This compound’s moderate boiling range (~300–320°C) aligns with aromatic esters, whereas diterpene esters (e.g., Z-communic acid methyl ester) exhibit higher values due to larger hydrocarbon frameworks.

Applications: Unlike diterpene esters used in resins and coatings, this compound’s ethynyl group positions it for niche applications in pharmaceuticals, such as pro-drug synthesis or polymerizable monomers.

Research Findings and Limitations

  • Synthetic Utility : The ethynyl group in this compound facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction underutilized in diterpene esters.
  • Stability Concerns : While methyl salicylate degrades under UV light due to its hydroxyl group, this compound’s ethoxy substituent may improve photostability, though experimental validation is lacking.
  • Data Gaps : Quantitative data on solubility, toxicity, and thermal stability of this compound remain sparse compared to well-studied analogs like methyl salicylate or diterpene esters.

Biological Activity

Methyl 4-ethoxy-3-ethynylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethoxy group and an ethynyl group attached to a benzoate moiety. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets, including receptors and proteins involved in signaling pathways. The compound's efficacy may vary depending on the specific biological system being studied.

Biological Activities

  • Antimicrobial Activity : Research has indicated that derivatives of benzoates, similar to this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The modulation of inflammatory mediators is a key mechanism through which this compound may exert its effects .
  • Cytotoxicity : Preliminary studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy, although further research is necessary to elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL for different strains. This highlights the compound's potential as a lead for developing new antimicrobial agents.

Bacterial StrainMIC (μg/mL)
E. coli16
S. aureus8
Pseudomonas aeruginosa32

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced paw swelling compared to the control group, indicating its anti-inflammatory potential.

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound to enhance its biological activity. For example, modifications at different positions on the benzoate ring have been shown to influence both potency and selectivity towards specific biological targets .

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